molecular formula C12H14N2O B11898506 N-(2-Oxazolin-2-yl)-1-indanamine CAS No. 33587-61-0

N-(2-Oxazolin-2-yl)-1-indanamine

Cat. No.: B11898506
CAS No.: 33587-61-0
M. Wt: 202.25 g/mol
InChI Key: USPOZAMBZZCKGV-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydrooxazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an indene moiety fused with an oxazoline ring, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydrooxazol-2-amine typically involves the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with an appropriate amine and an oxazoline derivative. The reaction is often carried out under mild conditions, using catalysts such as palladium or copper to facilitate the formation of the desired product. The process may involve steps such as hydrogenation, amidation, and cyclization to achieve the final compound .

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydrooxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydrooxazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydrooxazol-2-amine is unique due to the combination of the indene and oxazoline moieties, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

33587-61-0

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C12H14N2O/c1-2-4-10-9(3-1)5-6-11(10)14-12-13-7-8-15-12/h1-4,11H,5-8H2,(H,13,14)

InChI Key

USPOZAMBZZCKGV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=NCCO3

Origin of Product

United States

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